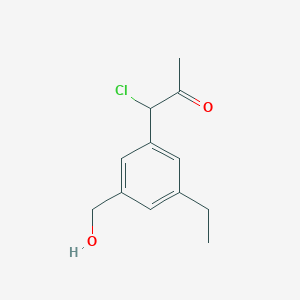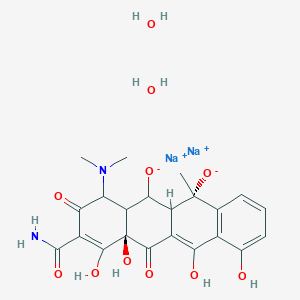
disodium;(6S,12aR)-2-carbamoyl-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-5,6-diolate;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;(6S,12aR)-2-carbamoyl-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-5,6-diolate;dihydrate is a complex organic compound with significant applications in various scientific fields. This compound is a derivative of tetracycline, a broad-spectrum antibiotic produced by Streptomyces bacteria . It is known for its potent antibacterial properties and is used in the treatment of various infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(6S,12aR)-2-carbamoyl-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-5,6-diolate;dihydrate involves several steps. One common method includes the fermentation of Streptomyces bacteria to produce tetracycline, followed by chemical modifications to obtain the desired compound . The reaction conditions typically involve the use of glacial acetic acid, hydrochloric acid, and acetone under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The fermentation process is optimized for higher yields, and advanced purification techniques are employed to ensure the compound’s purity. The use of bioreactors and continuous fermentation processes are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Disodium;(6S,12aR)-2-carbamoyl-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-5,6-diolate;dihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
Aplicaciones Científicas De Investigación
Disodium;(6S,12aR)-2-carbamoyl-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-5,6-diolate;dihydrate has numerous applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to bacterial resistance and antibiotic mechanisms.
Medicine: Utilized in the development of new antibiotics and treatment protocols for bacterial infections.
Industry: Applied in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The compound exerts its effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome, blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This prevents the addition of new amino acids to the growing peptide chain, effectively halting bacterial growth . The molecular targets include the 30S ribosomal subunit, and the pathways involved are related to protein synthesis inhibition .
Comparación Con Compuestos Similares
Similar Compounds
Tetracycline: The parent compound with similar antibacterial properties.
Oxytetracycline: Another derivative with slightly different chemical properties.
Doxycycline: A more stable and potent derivative used in various medical applications
Uniqueness
Disodium;(6S,12aR)-2-carbamoyl-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-5,6-diolate;dihydrate is unique due to its specific chemical structure, which provides enhanced stability and efficacy compared to its analogs. Its ability to undergo various chemical modifications makes it a versatile compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C22H26N2Na2O11 |
|---|---|
Peso molecular |
540.4 g/mol |
Nombre IUPAC |
disodium;(6S,12aR)-2-carbamoyl-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-5,6-diolate;dihydrate |
InChI |
InChI=1S/C22H22N2O9.2Na.2H2O/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;;;;/h4-6,12-14,17,25-26,30,33H,1-3H3,(H2,23,31);;;2*1H2/q-2;2*+1;;/t12?,13?,14?,17?,21-,22+;;;;/m1..../s1 |
Clave InChI |
NSCFTLJQJHGVOC-WNCROWFDSA-N |
SMILES isomérico |
C[C@@]1(C2C(C3C(C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)[O-])[O-].O.O.[Na+].[Na+] |
SMILES canónico |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)[O-])[O-].O.O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



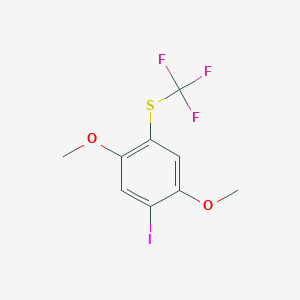
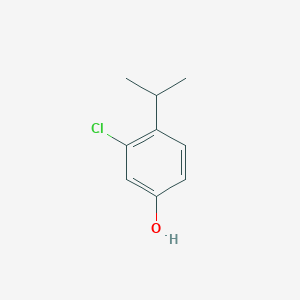
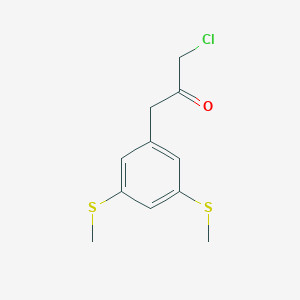
![Piperidine,4-benzo[b]thien-5-yl-](/img/structure/B14052330.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)-](/img/structure/B14052337.png)
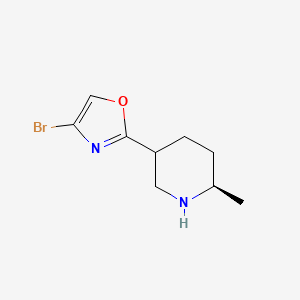
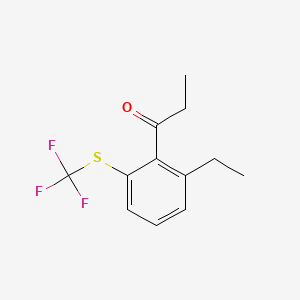
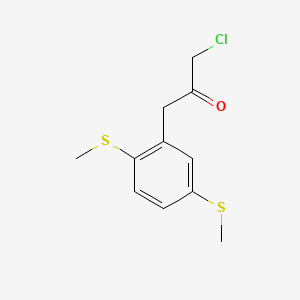
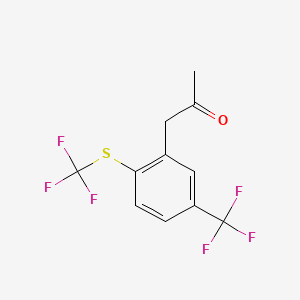
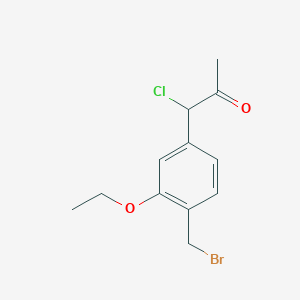
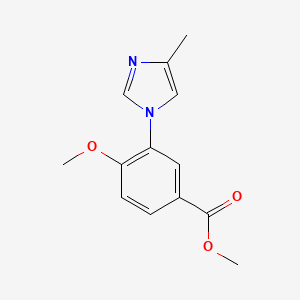
![2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B14052377.png)
